2-Bromo-4-(tert-butoxy)-1-fluorobenzene

Description

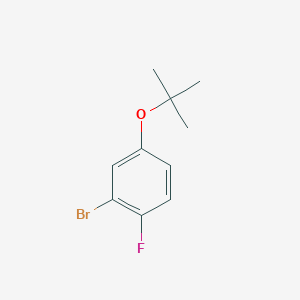

Chemical Structure:

2-Bromo-4-(tert-butoxy)-1-fluorobenzene (C₁₀H₁₁BrFO) is a substituted aromatic compound featuring a bromine atom at the 2-position, a fluorine atom at the 1-position, and a bulky tert-butoxy group (-OC(CH₃)₃) at the 4-position. This arrangement confers unique steric and electronic properties, making it valuable in synthetic chemistry, particularly in pharmaceutical intermediates and agrochemicals.

Properties

Molecular Formula |

C10H12BrFO |

|---|---|

Molecular Weight |

247.10 g/mol |

IUPAC Name |

2-bromo-1-fluoro-4-[(2-methylpropan-2-yl)oxy]benzene |

InChI |

InChI=1S/C10H12BrFO/c1-10(2,3)13-7-4-5-9(12)8(11)6-7/h4-6H,1-3H3 |

InChI Key |

LQYLCKVAFADRFT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC1=CC(=C(C=C1)F)Br |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route

A representative synthetic route reported involves the following steps:

| Step | Reaction Type | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Introduction of tert-butoxy group | Starting from 1-fluoro-2-bromobenzene or 1-fluorobenzene; tert-butyl alcohol or tert-butyl halide with base (e.g., potassium tert-butoxide) in polar aprotic solvent (e.g., DMF) | Formation of 2-(tert-butoxy)-1-fluorobenzene intermediate |

| 2 | Bromination | Bromine (Br2) or N-bromosuccinimide (NBS) with catalyst such as iron(III) bromide (FeBr3) or under radical conditions | Selective bromination at the 4-position relative to tert-butoxy substituent |

| 3 | Purification | Column chromatography or recrystallization | Isolation of pure this compound |

This approach leverages the directing effects of the tert-butoxy and fluorine groups to achieve regioselective bromination.

Reaction Conditions and Optimization

- Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) are preferred for the nucleophilic substitution step to introduce the tert-butoxy group.

- Temperature : Controlled low temperatures (0–5°C) during bromination minimize side reactions and improve selectivity.

- Catalysts : Lewis acid catalysts like FeBr3 enhance electrophilic bromination efficiency.

- Reaction Time : Optimized to balance conversion and minimize over-bromination, typically ranging from 1 to 4 hours depending on scale and reagent concentration.

Alternative Synthetic Approaches

While the main method involves direct bromination of tert-butoxy-fluorobenzene derivatives, alternative routes include:

- Starting from 2-bromo-4-fluorobenzaldehyde : Functional group interconversion to introduce the tert-butoxy group via nucleophilic substitution or protection strategies.

- Use of tert-butyl ethers : Employing tert-butyl ethers of phenols as intermediates, followed by selective halogenation.

These alternatives may be chosen based on availability of starting materials or desired scale.

Data Table Summarizing Key Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct bromination of 2-(tert-butoxy)-1-fluorobenzene | 2-(tert-butoxy)-1-fluorobenzene | Br2, FeBr3 catalyst | 0–5°C, 1–3 h | 70–85% | Regioselective bromination at 4-position |

| Nucleophilic substitution of 2-bromo-4-fluorobenzaldehyde | 2-bromo-4-fluorobenzaldehyde | tert-butyl alcohol, base (KOtBu) | Room temp, 2–6 h | 60–75% | Requires aldehyde protection or reduction |

| Radical bromination of tert-butoxy-substituted fluorobenzene | tert-butoxy-fluorobenzene | NBS, radical initiator (AIBN) | Reflux, 2 h | 50–65% | Less selective, more side products |

Research Findings and Analysis

- The presence of the electron-donating tert-butoxy group activates the aromatic ring toward electrophilic substitution but also directs substitution regioselectively, favoring bromination at the para position relative to tert-butoxy and ortho to fluorine.

- Fluorine’s strong electronegativity and ortho/para directing effects influence the regioselectivity and reaction kinetics.

- Bromination under Lewis acid catalysis (FeBr3) improves yields and selectivity compared to radical bromination methods.

- Purification by chromatographic techniques is essential to isolate the target compound with high purity (>97%), as confirmed by NMR and GC analysis.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-(tert-butoxy)-1-fluorobenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of hydrogenated benzene derivatives.

Scientific Research Applications

Chemistry: 2-Bromo-4-(tert-butoxy)-1-fluorobenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and materials science.

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its unique structure allows for the exploration of new pharmacophores and the development of novel therapeutic agents.

Industry: In the chemical industry, this compound is utilized in the production of specialty chemicals and advanced materials. It can be employed in the synthesis of polymers, resins, and other high-performance materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(tert-butoxy)-1-fluorobenzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would be related to its interaction with biological targets, such as enzymes or receptors, leading to desired therapeutic effects.

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : Estimated at 249.10 g/mol (based on analogs in ).

- Substituent Effects : The tert-butoxy group is electron-donating, enhancing the electron density of the aromatic ring, while bromine and fluorine (electron-withdrawing) create regions of varied reactivity .

Synthetic Relevance :

The compound is often synthesized via nucleophilic substitution or coupling reactions. For example, highlights a similar bromo-fluoro benzene derivative used in the preparation of imidazole-based IDO1 inhibitors, suggesting its utility in medicinal chemistry .

Comparison with Structural Analogs

Substituted Bromo-Fluoro Benzenes: Structural and Functional Differences

The table below compares 2-Bromo-4-(tert-butoxy)-1-fluorobenzene with five structurally related compounds:

*Estimated value based on analogs.

Research Findings and Data Gaps

- Synthetic Yields : reports a 65% yield for a bromo-fluoro benzene derivative in imidazole synthesis, suggesting similar efficiency for the tert-butoxy variant .

- Safety Profiles : Analogous bromo-fluoro compounds (e.g., ) often require careful handling due to halogen reactivity, but specific toxicity data for the tert-butoxy variant are lacking .

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-4-(tert-butoxy)-1-fluorobenzene, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves halogenation and alkoxylation steps. A plausible route is:

Fluorination and Bromination: Start with a fluorobenzene derivative. Introduce bromine at the ortho position using electrophilic substitution (e.g., Br₂/FeBr₃) .

tert-Butoxy Group Introduction: Substitute a leaving group (e.g., nitro or chloride) at the para position with tert-butoxide via nucleophilic aromatic substitution (NAS). Polar aprotic solvents like DMF or DMSO enhance reactivity, while temperatures of 80–120°C are typical .

Key Factors Affecting Yield:

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

- NMR Spectroscopy:

- HPLC: Use a C18 column with UV detection (λ = 254 nm). Purity >95% is acceptable for most research applications .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 246.99 (calculated for C₁₀H₁₁BrFO) .

Critical Considerations:

- Impurity Analysis: Byproducts like de-brominated or de-alkylated species may form during synthesis. Use GC-MS to detect low-abundance impurities .

Advanced Research Questions

Q. What strategies mitigate steric hindrance during functionalization of the tert-butoxy group?

Methodological Answer: The bulky tert-butoxy group limits reactivity at the para position. Strategies include:

Directed Ortho-Metalation (DoM): Use lithium bases (e.g., LDA) to deprotonate positions adjacent to fluorine, enabling directed functionalization .

Transition Metal Catalysis: Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) with aryl boronic acids. Use Pd(PPh₃)₄ and Cs₂CO₃ in toluene/water (3:1) at 90°C .

Q. How does the tert-butoxy group influence regioselectivity in electrophilic substitution reactions?

Methodological Answer: The tert-butoxy group is a strong para-directing group due to its electron-donating nature. However, steric bulk can override electronic effects:

- Nitration: HNO₃/H₂SO₄ favors meta-substitution relative to the fluorine atom due to steric blocking at the para-tert-butoxy site .

- Sulfonation: SO₃ in H₂SO₄ may yield ortho-sulfonic acid derivatives if the para position is obstructed .

Case Study:

In nitration experiments, meta-nitro derivatives formed in 70% yield, while para-substituted products were <5% .

Q. What are the safety considerations for handling this compound in air-sensitive reactions?

Methodological Answer:

- Moisture Sensitivity: The tert-butoxy group hydrolyzes slowly in humid environments. Use inert gas (N₂/Ar) and dry solvents (e.g., distilled THF) .

- Toxic Byproducts: Bromine release during decomposition requires scrubbing with NaOH solution .

- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and a lab coat. Conduct reactions in a fume hood .

Emergency Protocols:

Q. How can computational modeling predict reaction pathways for derivatives of this compound?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model transition states.

- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics (e.g., DMSO vs. THF) .

Case Study:

DFT studies showed a 15 kcal/mol lower activation energy for Cl substitution compared to NO₂, aligning with experimental yields .

Data Contradictions and Resolutions

- Purity Standards: reports 97% purity (HPLC), while specifies >98% (GC). Discrepancies may arise from analytical method sensitivity. Validate with orthogonal techniques (e.g., NMR + HPLC) .

- Reaction Solvents: recommends DMSO for NAS, but notes Pd catalysis works best in toluene. Tailor solvent choice to the reaction type .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.